![molecular formula C10H7ClN2O2 B3055833 6-chloro-2-imino-2H-chromene-3-carboxamide CAS No. 67231-52-1](/img/structure/B3055833.png)
6-chloro-2-imino-2H-chromene-3-carboxamide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
2-imino-2H-chromene-3-carboxamide and its metal complexes have been tested against a number of pathogenic bacteria and fungi. The studies indicate that these complexes exhibit better activity than the chromene ligand itself .
Antiviral Properties
Derivatives of imino (amino)chromenes, including 2-imino-2H-chromene-3-carboxamide, have been found to exhibit antiviral properties .
Anticancer Agents
Imino (amino)chromene derivatives have been used as anticancer agents. Their unique structure allows them to interact with cancer cells in a way that can inhibit their growth .
Anti-inflammatory Activity
These compounds have also been found to have anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Analytical Reagents in Metal Ion Determination
Hydroxycoumarins, which are related to 2-imino-2H-chromene-3-carboxamide, find wide applications as analytical reagents in the determination of metal ions .
Fluorescent Probes in Biology and Medicine
Due to their high fluorescence ability, imino (amino)chromene derivatives are widely used as optical whitening agents, brighteners, laser dyes and also as fluorescent probes in biology and medicine .
properties
IUPAC Name |
6-chloro-2-iminochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(13)15-8/h1-4,13H,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYNZSGQXWUTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=N)O2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327915 | |
Record name | 6-chloro-2-imino-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-imino-2H-chromene-3-carboxamide | |
CAS RN |
67231-52-1 | |
Record name | 6-chloro-2-imino-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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